molecular formula C18H13N3O6S B2932490 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide CAS No. 921526-47-8

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide

Cat. No. B2932490
CAS RN: 921526-47-8
M. Wt: 399.38
InChI Key: CYYPGASHGCEAJP-UHFFFAOYSA-N
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Description

The compound “N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide” is a complex organic molecule that contains several functional groups, including a benzofuran, a thiazole, and a nitrofuran . These groups are common in many biologically active compounds.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through reactions involving organic halides .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a thiazole ring, and a nitrofuran group . These groups could potentially interact with biological targets in specific ways.

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives, including the compound , have shown significant potential in anticancer research. They have been tested for their efficacy in reducing the growth of metastatic lesions in lung cancer models without affecting body weight or vital organ size .

Drug Discovery

The unique structure of benzofuran derivatives allows for diverse applications in drug discovery. This includes the potential for creating new therapeutic agents that target specific diseases or conditions.

Material Synthesis

The compound’s structure also suggests potential use in material synthesis, where its properties could be utilized to develop new materials with specific characteristics.

Antimicrobial Activity

Some benzofuran derivatives have demonstrated excellent antimicrobial activity, particularly against Gram-negative bacteria. This suggests a role for these compounds in developing new antimicrobial agents .

Future Directions

The future research on this compound could involve further exploration of its potential biological activities, based on the known activities of similar compounds . Additionally, studies could be conducted to optimize its synthesis and to investigate its physical and chemical properties.

Mechanism of Action

Target of Action

Benzofuran compounds, a core structure in this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

It’s known that benzofuran derivatives can interact with their targets in a variety of ways, often by binding to an active site and modulating the target’s activity . This can result in changes to cellular processes and pathways, leading to the observed biological effects.

Biochemical Pathways

For example, they have been associated with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may affect pathways related to cell growth and proliferation, bacterial growth, oxidative stress, and viral replication.

Result of Action

Given the biological activities associated with benzofuran derivatives, it’s possible that this compound could have effects such as inhibiting cell growth, killing bacteria, reducing oxidative stress, or inhibiting viral replication .

properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O6S/c1-2-25-12-5-3-4-10-8-14(27-16(10)12)11-9-28-18(19-11)20-17(22)13-6-7-15(26-13)21(23)24/h3-9H,2H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYPGASHGCEAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide

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